7-cis-Retinal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11-,16-8+,17-13+ |
InChI Key |
NCYCYZXNIZJOKI-LYJDTWPQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C=O)\C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Isomerization Dynamics of 7 Cis Retinal in Vitro and in Silico
Enzymatic and Non-Enzymatic Pathways for Retinal Isomer Formation
The formation of various retinal isomers is a complex process governed by both enzymatic and non-enzymatic mechanisms. These pathways are essential for the regeneration of the visual chromophore and the maintenance of visual function.
Photoisomerization Mechanisms: Singlet and Triplet Excited States of 7-cis-Retinal
Photoisomerization, the primary event in vision, involves the absorption of a photon by the retinal chromophore, leading to a change in its geometric configuration. This process can proceed through either singlet or triplet excited states, with the pathway influencing the efficiency and outcome of the isomerization.
Upon absorption of light, a retinal molecule is promoted from its ground singlet state (S0) to an excited singlet state (S1 or S2). msu.educhemrxiv.org From the excited singlet state, the molecule can undergo internal conversion to a lower energy state, return to the ground state via fluorescence, or undergo intersystem crossing to a triplet excited state (T1). msu.edu Isomerization typically occurs from the excited state, followed by relaxation back to the ground state in a new isomeric form. msu.edu
For many retinal isomers, photoisomerization from a cis to a trans configuration is more efficient and often proceeds through the triplet state. nycu.edu.tw Conversely, trans to cis isomerization is thought to primarily occur via the excited singlet state. nycu.edu.tw Studies on various retinal isomers have shown that direct singlet excitation generally leads to higher quantum yields for isomerization compared to triplet-sensitized excitation. ntnu.no For instance, the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) is an extremely fast and efficient process that proceeds through a singlet excited state. ntnu.no
While the photoisomerization of this compound specifically is less characterized in terms of its excited state dynamics compared to other isomers, it is known to undergo photoisomerization to all-trans-retinal upon exposure to light. smolecule.com The involvement of triplet states in the photoisomerization of retinaloids has been a subject of investigation, with some computational studies suggesting that the population of the triplet state could influence the quantum yield of isomerization. chemrxiv.org However, for the protonated Schiff base of retinal, a model for the chromophore in rhodopsin, the involvement of the triplet state in photoisomerization is considered improbable due to very small spin-orbit coupling. chemrxiv.org
Thermal Isomerization Processes
Thermal isomerization is the conversion of one retinal isomer to another driven by heat rather than light. This process is generally much slower than photoisomerization. In the context of the visual cycle, thermal isomerization can be a source of "noise" by causing the spontaneous activation of opsin in the absence of light. nih.gov
The rate of thermal isomerization is influenced by the specific isomer and its environment. For instance, opsin has been shown to catalyze the thermal isomerization of 11-cis-retinal to all-trans-retinal even without the formation of a Schiff base linkage. nih.gov The activation energy for the thermal conversion of 11-cis-retinol (B117599) to all-trans-retinol has been determined to be 19.5 kcal/mol. nih.govresearchgate.net
While this compound is known to have lower thermal stability compared to other isomers like 11-cis-retinal, specific kinetic data on its thermal isomerization are less abundant in the literature. smolecule.comnih.gov The steric hindrance between the 9-methyl group and the methyl groups in the β-ionone ring contributes to the instability of the 7-cis isomer. researchgate.net In certain protein environments, however, the 7-cis form can be stabilized. researchgate.net For example, in the enzymerhodopsin NeoR, the photoproduct with a 7-cis retinal is stable at room temperature. nih.gov
Comparative Biogenesis of this compound with Physiologically Relevant Isomers
The primary visual chromophore in most animals is 11-cis-retinal. wikipedia.org Its regeneration from all-trans-retinal, the product of photoisomerization, is a critical enzymatic process known as the visual cycle, which primarily occurs in the retinal pigment epithelium (RPE) and Müller glial cells. pnas.orgnih.gov Key enzymes in this cycle include RPE65, which isomerizes all-trans-retinyl esters to 11-cis-retinol, and various dehydrogenases that interconvert retinol (B82714) and retinal. pnas.orgnih.gov
In addition to the canonical visual cycle, other pathways can generate different retinal isomers. For example, 9-cis-retinal (B17824) can be formed through enzymatic processes or thermal isomerization and can bind to opsin to form a light-sensitive pigment called isorhodopsin. pnas.orgmdpi.com
The biogenesis of this compound under physiological conditions is not well-established and it has not been found as a natural chromophore in visual pigments. researchgate.net However, its formation can be induced under specific experimental conditions. For example, irradiation of all-trans-retinal solutions can lead to a mixture of isomers, including the 7-cis form. researchgate.net The table below compares key properties of this compound with the physiologically significant 11-cis and all-trans isomers.
| Property | This compound | 11-cis-Retinal | all-trans-Retinal |
| Natural Occurrence in Vision | Not found naturally. researchgate.net | Primary visual chromophore. wikipedia.org | Product of photoisomerization. wikipedia.org |
| Relative Stability | Lower thermal stability. smolecule.comnih.gov | High thermal stability in opsin. researchgate.net | Most stable isomer in solution. |
| Calculated λmax (in squid rhodopsin model) | 431 nm. nih.govresearchgate.net | 490 nm. nih.govresearchgate.net | - |
| Interaction with Opsin | Forms an artificial pigment. nih.gov | Forms a stable Schiff base linkage. wikipedia.org | Released from opsin after photoisomerization. mdpi.com |
| Biogenesis | Primarily through in vitro photoisomerization or chemical synthesis. smolecule.comresearchgate.net | Enzymatic synthesis via the visual cycle (RPE65). pnas.orgnih.gov | Formed by photoisomerization of 11-cis-retinal. wikipedia.org |
Unconventional Isomerization Pathways Yielding this compound
While not a product of the conventional visual cycle, this compound can be formed through unconventional isomerization pathways, particularly in certain microbial rhodopsins. A notable example is the near-infrared light-absorbing enzymerhodopsin NeoR, which exclusively isomerizes its all-trans retinal chromophore to the 7-cis form upon illumination. researchgate.netnih.govaip.org This is a highly unusual and selective photoreaction, as the formation of the 7-cis isomer is typically not favored in solution or in other rhodopsins. nih.gov
In NeoR, the all-trans to 7-cis photoisomerization is prevented at temperatures below 270 K, indicating the presence of a significant potential barrier in the excited state. researchgate.netaip.org This is in contrast to the photoisomerization in bovine rhodopsin, which can occur even at 77 K. aip.org The specific protein environment of NeoR is thought to enforce this unique isomerization pathway, overriding the intrinsic properties of the chromophore that would otherwise lead to a mixture of cis isomers in solution. nih.govresearchgate.net
Furthermore, studies have shown that the photoisomerization of all-trans protonated retinal Schiff base in solution can produce a mixture of isomers, including 7-cis, 9-cis, 11-cis, and 13-cis forms. nih.govresearchgate.net This highlights the crucial role of the protein pocket in dictating the high selectivity of photoisomerization observed in rhodopsins. The formation of this compound can also be influenced by the presence of certain chemical agents. For example, irradiation of all-trans-retinal in the presence of a lanthanide β-diketonate complex has been shown to produce isomeric mixtures containing an appreciable amount of 11-cis-retinal, a result not typically seen in nonpolar solvents. pnas.org
The following table summarizes the isomeric composition of products from the photoisomerization of unprotonated all-trans-retinal Schiff base in different solvents, demonstrating the formation of this compound.
| Solvent | 7-cis (%) | 9-cis (%) | 11-cis (%) | 13-cis (%) | all-trans (%) |
| Acetonitrile | 1.8 | 13.9 | 6.8 | 14.2 | 63.3 |
| Methanol | 1.7 | 10.5 | 5.3 | 20.9 | 61.6 |
| n-Hexane | 1.2 | 6.0 | 2.9 | 7.9 | 82.0 |
| Data adapted from Sugiura & Kandori, 2024. researchgate.net |
Molecular Interactions and Structural Basis of 7 Cis Retinal Opsin Complexes
Formation of the Protonated Schiff Base Linkage with Opsin Aporeceptors
The initial and pivotal step in the formation of a visual pigment is the covalent bonding of the retinal chromophore to the opsin apoprotein. In the case of 7-cis-retinal, it reacts with a specific lysine (B10760008) residue (Lys296 in bovine rhodopsin) located in the seventh transmembrane helix of the opsin. msu.ruebi.ac.ukchemeurope.com This reaction forms a protonated Schiff base (PSB) linkage. msu.runih.govacs.org The formation of this linkage is a nucleophilic attack of the amino group of the lysine residue on the carbonyl carbon of the retinal aldehyde, resulting in a stable, covalently bound complex. smolecule.com
The positive charge of the protonated Schiff base is stabilized by a counterion, typically a negatively charged amino acid residue such as glutamic acid (Glu113 in bovine rhodopsin), located within the binding pocket. msu.rupnas.orgwikipedia.org This electrostatic interaction is crucial for the stability of the pigment. nih.govnih.gov While this compound can form this essential linkage, studies have shown that the rate of pigment formation with this compound is low compared to the native 11-cis-retinal (B22103). nih.gov
Conformational Adaptations and Dynamics within the Opsin Binding Pocket Induced by this compound
The binding of this compound induces specific conformational changes within the opsin binding pocket. The geometry of the 7-cis isomer differs significantly from that of 11-cis-retinal, leading to distinct interactions with the surrounding amino acid residues. nih.govsmolecule.com The opsin binding pocket is a hydrophobic cavity formed by the seven transmembrane helices of the protein. ebi.ac.uk
Determinants of Opsin Activation and Signaling Properties by this compound
The specific isomer of retinal bound to opsin determines the activation properties and subsequent signaling cascade. While 11-cis-retinal acts as an inverse agonist, locking rhodopsin in an inactive state until photoisomerization, other isomers can have different effects. acs.orgupc.edu
Role of Specific Amino Acid Residues in Ligand-Protein Recognition
The recognition and binding of this compound are governed by interactions with specific amino acid residues lining the binding pocket. These residues create a unique environment that accommodates the chromophore. msu.runih.gov
Key residues involved in the interaction include:
Lys296: Forms the covalent protonated Schiff base linkage. msu.ruwikipedia.org
Glu113: Acts as the counterion, stabilizing the protonated Schiff base. msu.ruchemeurope.comwikipedia.org
Hydrophobic residues: A number of hydrophobic residues within the transmembrane helices stabilize the polyene chain of the retinal molecule. ebi.ac.uknih.gov
Met207: Studies on mutants have highlighted the close proximity and tight coupling between the C7 position of retinal and the Met207 residue in rhodopsin. nih.gov
Trp265: This residue, located near the β-ionone ring of the chromophore, has been shown to be critical for the affinity of 11-cis-retinal. pnas.org While not directly studied with this compound, its proximity suggests a potential role.
Gly121: This residue is located near the C9 methyl group of retinal and its replacement can lead to steric hindrance. pnas.org
| Amino Acid Residue | Location | Role in Interaction with Retinal | Reference |
|---|---|---|---|
| Lys296 | Transmembrane Helix 7 | Forms covalent protonated Schiff base linkage with the retinal aldehyde. | msu.ruwikipedia.org |
| Glu113 | Transmembrane Helix 3 | Acts as the counterion to stabilize the positively charged protonated Schiff base. | msu.ruchemeurope.comwikipedia.org |
| Met207 | Transmembrane Helix 5 | Interacts closely with the C7 position of the retinal molecule. | nih.gov |
| Trp265 | Transmembrane Helix 6 | Located near the β-ionone ring, influences binding affinity. | pnas.org |
| Gly121 | Transmembrane Helix 3 | Positioned near the C9 methyl group, its size is critical to avoid steric clash. | pnas.org |
Electrostatic and Steric Interactions Governing Chromophore Stability and Function
The stability and function of the this compound-opsin complex are dictated by a delicate balance of electrostatic and steric interactions. The primary electrostatic interaction is the salt bridge between the protonated Schiff base and its counterion, Glu113. nih.govpnas.org This interaction is a major determinant of the spectral properties of the pigment. nih.gov
Steric interactions between the retinal isomer and the amino acid residues of the binding pocket are also crucial. The specific shape of the 7-cis isomer leads to unique steric clashes and accommodations within the binding pocket. nih.gov For instance, computational models suggest that this compound has destabilizing torsional angles in its polyene chain. This inherent instability is reflected in the lower thermal stability of 7-cis-rhodopsin compared to rhodopsin formed with 11-cis-retinal. nih.gov The interaction between the C7 methyl group of a retinal analog and the protein has been shown to affect the photobleaching behavior, indicating a structural perturbation. upc.edu
The combination of these electrostatic and steric factors results in 7-cis-rhodopsin having a strongly blue-shifted maximum absorption wavelength (λmax) of around 450 nm in bovine opsin, compared to 498 nm for the native 11-cis pigment. nih.gov
Utilization of this compound Analogues as Molecular Probes for Opsin Function
Although not the native chromophore, this compound and its analogues serve as valuable molecular probes to investigate the structure and function of opsin. nih.govnih.gov By studying how opsin interacts with different retinal isomers, researchers can deduce the constraints of the binding pocket and the specific interactions that govern pigment formation, stability, and activation. columbia.edunih.gov
Advanced Spectroscopic and Biophysical Characterization of 7 Cis Retinal Containing Systems
UV-Visible Absorption Spectroscopy for Analysis of Photochemical Intermediates
UV-Visible absorption spectroscopy is a fundamental tool for studying the photochemical reactions of retinal isomers, including 7-cis-retinal. The absorption maximum (λmax) is sensitive to the conformation of the polyene chain and its electronic environment. Upon photoexcitation, this compound can isomerize to other forms, leading to the formation of various photochemical intermediates, each with a distinct absorption spectrum.
Low-temperature UV/Vis spectroscopy has been employed to trap and characterize these transient species. For instance, studies on pigments reconstituted with 7,9-dicis-retinal, which involves a 7-cis bond, have revealed that their batho-intermediates are blue-shifted compared to that of 11-cis-rhodopsin. This indicates a different electronic environment and/or conformation of the chromophore in the initial photoproduct.
The absorption maxima of retinal isomers are significantly influenced by their environment. In solution, the calculated λmax for this compound protonated Schiff base (PSB) is around 591 nm. nih.gov However, when incorporated into a protein binding pocket, this value is considerably blue-shifted. For example, in a model of 7-cis-rhodopsin, the calculated λmax is 431 nm. nih.gov This shift is attributed to geometric distortions imposed by the protein. nih.gov
The photochemical isomerization of this compound has been studied, and the initial product distributions can be determined as a function of temperature. Furthermore, the relative quantum yields for the photoisomerization of this compound have been determined at various temperatures, providing insights into the efficiency of the photochemical process.
Table 1: Calculated and Experimental Absorption Maxima (λmax) of Retinal Isomers
| Isomer | Environment | Calculated λmax (nm) | Experimental λmax (nm) |
| This compound PSB | In vacuo | 591 nih.gov | - |
| This compound | Rhodopsin | 431 nih.gov | - |
| 9-cis-Retinal (B17824) | Rhodopsin | 456 nih.gov | - |
| 11-cis-Retinal (B22103) | Rhodopsin | 490 nih.gov | ~500 |
| 13-cis-Retinal | Rhodopsin | 508 nih.gov | - |
| 7,9-dicis-Retinal | Opsin | - | Stable pigment formed |
| Batho-intermediate (from 7,9-dicis-rhodopsin) | Opsin | Blue-shifted vs. 11-cis batho | - |
Resonance Raman Spectroscopy for Chromophore Conformation and Vibrational Dynamics
Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational structure of the retinal chromophore without interference from the protein matrix. annualreviews.org By tuning the excitation laser wavelength to coincide with the electronic absorption band of the chromophore, the Raman signals of its vibrations are selectively enhanced. spectroscopyonline.com This allows for detailed analysis of the chromophore's conformation and its interaction with the protein environment. annualreviews.org
Each retinal isomer possesses a unique "fingerprint" in its RR spectrum, characterized by a distinct pattern of vibrational intensities. annualreviews.org This sensitivity to isomeric form allows for the tracking of conformational changes during the photocycle. spectroscopyonline.com For instance, the C=N stretching frequency of the Schiff base linkage is sensitive to protonation, shifting from around 1620 cm⁻¹ to approximately 1640 cm⁻¹ upon protonation. annualreviews.org
Studies on 7-cis and 7,9-dicis isomers and their Schiff bases have utilized isotopically labeled analogs to assign the normal modes of C-C stretching character. This provides a detailed understanding of the vibrational dynamics of these sterically hindered isomers.
Time-resolved resonance Raman spectroscopy has been instrumental in elucidating the ultrafast structural changes that occur upon photoisomerization. spectroscopyonline.com Picosecond time-resolved RR experiments on rhodopsin have shown that the chromophore is in a strained, all-trans configuration within picoseconds, and possibly as fast as 200 femtoseconds, after photon absorption. acs.orgnih.gov These studies reveal the presence of hydrogen-out-of-plane (HOOP) modes and fingerprint peaks that are indicative of the all-trans conformation, providing direct structural evidence for the rapid isomerization process. acs.orgnih.gov
Table 2: Key Vibrational Modes in Resonance Raman Spectra of Retinal
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |
| C=C Ethylenic Stretch | ~1530-1550 | Polyene chain conjugation and conformation. acs.org |
| C-C Fingerprint Stretch | ~1100-1300 | Isomeric "fingerprint" region, sensitive to specific isomer. acs.org |
| C=N Schiff Base Stretch | ~1620-1640 | Protonation state of the Schiff base. annualreviews.org |
| Hydrogen-out-of-plane (HOOP) | ~850-970 | Torsional strain and out-of-plane distortions of the polyene chain. acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure and dynamics of retinal within its protein binding pocket. Solid-state NMR, in particular, has been crucial for determining the conformation of retinal and mapping its interactions with the surrounding amino acid residues. nih.govresearchgate.net
By using site-specifically labeled retinal, such as with deuterium (B1214612) (²H) or carbon-13 (¹³C), specific parts of the chromophore can be probed. nih.govpnas.org For example, ²H NMR studies on rhodopsin with deuterated methyl groups on the retinal have revealed the orientation and torsional twisting of the polyene chain and the β-ionone ring. nih.gov These studies indicate that the retinal chromophore is often in a strained conformation within the binding pocket, which can influence its photochemical properties. researchgate.net
Magic angle spinning (MAS) NMR has been used to obtain complete ¹H and ¹³C assignments of the 11-cis-retinylidene chromophore in its binding site. pnas.org The observed chemical shifts provide evidence for nonbonding interactions between the protons of the methyl groups on the ionone (B8125255) ring and nearby aromatic amino acid residues like phenylalanine and tryptophan. pnas.org These interactions are essential for the correct positioning of the chromophore and the formation of a stable, photoactive pigment. pnas.org
Furthermore, NMR studies can reveal how the mobility of different parts of the retinal molecule changes upon photoactivation. nih.gov For instance, upon isomerization, drastic changes in the mobility of the methyl groups have been observed, providing insights into how the force of isomerization is transmitted to the protein to initiate the signaling cascade. nih.gov
Table 3: NMR Techniques for Studying Retinal-Protein Interactions
| NMR Technique | Information Obtained | Key Findings for Retinal Systems |
| Solid-State ²H NMR | Orientation, conformation, and dynamics of labeled retinal segments. nih.govresearchgate.net | Revealed torsional twisting of the polyene chain and β-ionone ring; changes in methyl group mobility upon photoisomerization. nih.gov |
| ¹³C MAS NMR | Complete chemical shift assignments of the chromophore. pnas.org | Identified nonbonding interactions between retinal's ionone ring and aromatic residues in the protein. pnas.org |
| Heteronuclear (¹H-¹³C) Correlation Spectroscopy | Assignment of proton chemical shifts of the chromophore. pnas.org | Perturbations in proton shifts of ionone ring methyl groups indicate close contact with the protein. pnas.org |
Time-Resolved Spectroscopic Techniques for Elucidating Photoactivation Kinetics
Time-resolved spectroscopic techniques, with timescales ranging from femtoseconds to milliseconds, are essential for following the entire sequence of events during the photoactivation of retinal-containing proteins. frontiersin.org These methods allow for the direct observation of the formation and decay of transient intermediates. pnas.org
Femtosecond transient absorption spectroscopy has shown that the initial cis-to-trans isomerization of retinal in rhodopsin occurs within approximately 200 femtoseconds. pnas.org This ultrafast reaction leads to the formation of a primary photoproduct, which then relaxes through a series of intermediates (e.g., bathorhodopsin, lumirhodopsin, metarhodopsin I and II) on picosecond to millisecond timescales. pnas.org
Picosecond time-resolved absorption spectroscopy has been applied to study the configurational changes of this compound in the triplet state. acs.org In studies of β-apo-8'-carotenal, which shares structural similarities with retinal, the 7-cis isomer exhibited unique excited-state dynamics compared to other isomers, with a longer S₁ lifetime. mdpi.com This was attributed to a different, non-planar structure and a smaller electronic coupling term for internal conversion. mdpi.com
Pump-probe techniques, often using femtosecond laser pulses, can initiate the photoreaction with a "pump" pulse and monitor the subsequent changes with a delayed "probe" pulse. nih.govdiva-portal.org This approach has been used to study the direct and reverse photoisomerization reactions in rhodopsin, providing insights into the coherent vibrational wave packets that are formed during the initial stages of the reaction. nih.gov The kinetics of the later intermediates can be monitored using time-resolved absorption spectroscopy on microsecond to millisecond timescales, revealing how protein sequence and the membrane environment influence the activation kinetics. nih.gov
Table 4: Timescales of Events in Retinal Photoactivation
| Timescale | Events | Spectroscopic Probes |
| Femtoseconds (fs) | Initial photon absorption, cis-trans isomerization. pnas.org | Femtosecond transient absorption, femtosecond stimulated Raman spectroscopy. nih.govresearchgate.net |
| Picoseconds (ps) | Vibrational cooling and conformational relaxation of the primary photoproduct. acs.orgnih.gov | Picosecond time-resolved resonance Raman, picosecond transient absorption. acs.orgacs.org |
| Microseconds (µs) to Milliseconds (ms) | Formation and decay of later intermediates (Lumi, Meta I, Meta II), protein conformational changes. nih.gov | Time-resolved UV-visible absorption spectroscopy, time-resolved infrared spectroscopy. frontiersin.orgnih.gov |
Computational and Theoretical Frameworks for 7 Cis Retinal Photophysics and Photochemistry
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Excited State Reaction Pathways
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying photochemical reactions in large biological systems like rhodopsin. researchgate.net In this approach, the chromophore (retinal), where the key electronic rearrangements occur, is treated with a high-level quantum mechanical method, while the surrounding protein and solvent environment are described by a more computationally efficient molecular mechanics force field. aip.org This partitioning allows for an accurate description of the electronic excited states and reaction pathways of the chromophore while accounting for the steric and electrostatic influence of the protein binding pocket. aip.orgosti.gov
Detailed QM/MM studies have been conducted to understand why 11-cis-retinal (B22103) was selected by nature as the primary chromophore for vision over other isomers like 7-cis-retinal. nih.gov These simulations explore the excited state potential energy surfaces to map out the isomerization pathways. researchgate.net For this compound embedded in the squid visual pigment, QM/MM calculations revealed that the structural rearrangements observed are remarkably similar to those of squid bathorhodopsin, the first intermediate formed after photoexcitation of the native 11-cis pigment. nih.govresearchgate.net This has led to the suggestion that this compound acts as an "upside-down" version of the all-trans isomer within the protein. nih.govresearchgate.net The simulations investigate the deactivation pathways upon photoexcitation, often involving torsion around specific double bonds, leading toward conical intersections where the molecule can efficiently return to the ground electronic state in a new isomeric form. rsc.org
Density Functional Theory (DFT) Applications to Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the electronic structure and predict the spectroscopic properties of retinal isomers due to their favorable balance of accuracy and computational cost. ijabbr.comumn.edu These methods are applied to calculate ground-state geometries, bond length alternation (BLA) along the conjugated polyene chain, and the energies and characteristics of electronic excited states. acs.orgd-nb.info
DFT calculations have been employed to determine the relative stabilities of various retinal isomers. rsc.orgaip.org For the 7-cis isomer, these calculations provide insights into its energetic relationship with the more stable all-trans and 11-cis forms. rsc.org A key aspect of the electronic structure of polyenes like retinal is the BLA, the difference in length between adjacent single and double bonds. rsc.org The degree of BLA influences the energy of the π → π* electronic transition, which corresponds to the main absorption band. researchgate.net TD-DFT calculations have shown a progressive red shift in the calculated maximum absorption wavelength (λmax) for the series of 7-cis, 9-cis, 11-cis, and 13-cis isomers, which is attributed to a decrease in the BLA. nih.govresearchgate.net
Table 1: Calculated Properties of Retinal Protonated Schiff Base (RPSB) Isomers using DFT This table presents theoretical data for various single cis isomers of the retinal protonated Schiff base (RPSB) in the gas phase, calculated at the M06-2X/cc-pVDZ DFT level of theory. The data highlights the relative energy (ΔE) compared to the most stable all-trans isomer and the calculated barrier height for the trans → cis isomerization.
| Isomer | Relative Energy (ΔE) (kJ mol⁻¹) | Isomerization Barrier (Vb) (kJ mol⁻¹) | Calculated Collision Cross Section (Ωcalc) (Ų) |
| all-trans | 0 | — | 219.9 |
| 7-cis | 13.2 | 117 | 215.7 |
| 9-cis | 6.0 | 131 | 216.5 |
| 11-cis | 20.2 | 113 | 217.6 |
| 13-cis | 5.5 | 100 | 219.2 |
| Data sourced from reference rsc.org. |
Molecular Dynamics (MD) Simulations of this compound in Protein Environments
A significant prediction arising from MD simulations is that this compound, when bound within the opsin protein, would likely form an inactive pigment. researchgate.net This suggests that the specific shape of the 7-cis isomer does not allow for the crucial conformational changes in the opsin protein that are required to initiate the visual signaling cascade. MD simulations of rhodopsin have shown that the retinal binding pocket is a highly specific and constrained environment. jinr.ru The release pathway for the all-trans-retinal (B13868) after photoisomerization and the uptake pathway for 11-cis-retinal are complex processes involving specific openings and interactions within the protein structure. researchgate.net Simulations indicate that the protein environment is flexible enough to accommodate the significant shape change from 11-cis to all-trans retinal, a process that ultimately triggers receptor activation. jinr.rujinr.ru The inability of a this compound-containing pigment to become active, as predicted by simulations, underscores the critical role of the specific isomer geometry in ensuring proper biological function. researchgate.net
Modeling of Energy Landscapes and Isomerization Barriers for Retinal Isomers
Understanding the photochemistry of retinal requires detailed knowledge of the potential energy surfaces (PES) for both the ground and excited electronic states. researchgate.net Theoretical modeling is essential for mapping these energy landscapes and calculating the energy barriers that separate different isomers. researchgate.net The relative energies of the isomers and the heights of the barriers between them dictate their thermal stability and the likely pathways for photoisomerization. researchgate.net
Computational studies have determined the relative energies of various retinal isomers, consistently showing that the all-trans isomer is the most stable in the gas phase, followed by isomers such as 13-cis and 9-cis. rsc.orgaip.org The 7-cis isomer is found to be significantly less stable, with a relative energy of approximately 13.2 kJ/mol higher than the all-trans form. rsc.org The energy barrier for a single cis-trans isomerization in the isolated chromophore has been measured and calculated to be substantial, preventing spontaneous isomerization in the dark. nih.gov For example, the calculated barrier for the isomerization from the all-trans isomer to the 7-cis isomer is 117 kJ/mol. rsc.org The absorption of a photon provides the necessary energy to overcome this barrier by promoting the molecule to an excited state where the isomerization process can occur rapidly and efficiently. libretexts.org Modeling the energy landscape is crucial for explaining why certain isomerization pathways are preferred over others and how the protein environment can tune these barriers to achieve the high speed and specificity required for biological processes like vision. researchgate.net
Comparative Functional Analysis and Evolutionary Implications of 7 Cis Retinal in Visual Pigments
Relative Photochemical Efficiencies and Quantum Yields of 7-cis-Retinal vs. Other Retinal Isomers in Opsin Contexts
The efficiency of vision at the molecular level is critically dependent on the photochemical properties of the retinal chromophore within the opsin binding pocket. The quantum yield of photoisomerization, which is the probability that the absorption of a single photon will lead to the isomerization of the retinal molecule, is a key determinant of the sensitivity of a visual pigment.
The native chromophore of vertebrate rhodopsin, 11-cis-retinal (B22103), exhibits a remarkably high quantum yield of approximately 0.67 upon photoexcitation, meaning that two out of every three absorbed photons trigger the conformational change to all-trans-retinal (B13868), initiating the visual cascade. researchgate.net This high efficiency is a product of the specific interactions between the 11-cis-retinal and the surrounding amino acid residues of the opsin protein, which facilitate the isomerization process. smolecule.com In contrast, the photoisomerization of 11-cis-retinal in solution is significantly less efficient, with a quantum yield of about 0.2.
Computational studies have provided insights into the energetic landscapes of these different retinal isomers within the opsin binding pocket. These analyses indicate that the electrostatic interactions between the retinal and the opsin protein are a dominant factor in the natural selection of 11-cis-retinal. mdpi.comsemanticscholar.org The binding of this compound results in a pigment with a strongly blue-shifted maximum absorption wavelength (λmax) compared to native rhodopsin. mdpi.com
Table 1: Comparative Photochemical Properties of Retinal Isomers in Bovine Opsin
| Retinal Isomer | Experimental λmax (nm) | Calculated λmax (nm) | Relative Quantum Yield |
|---|---|---|---|
| 11-cis-retinal | 498 | 490 | High (0.67) |
| 9-cis-retinal (B17824) | 485 | 456 | Moderate (0.22) |
| This compound | 450 | 431 | Low |
| 13-cis-retinal | - | 508 | Very Low |
Structural Rearrangements in Opsins Induced by this compound Binding Compared to Native Chromophores
The binding of a specific retinal isomer to opsin induces a unique set of structural rearrangements in the protein, which in turn dictates the pigment's stability and photochemical behavior. The native 11-cis-retinal fits snugly into the binding pocket, acting as an inverse agonist that locks the opsin in an inactive conformation. nih.govlibretexts.org
Computational modeling has revealed that this compound binds to opsin in a manner that is structurally distinct from 11-cis-retinal. mdpi.comsemanticscholar.org In squid rhodopsin, for example, the binding of this compound is suggested to be an "upside-down" version of the all-trans isomer. mdpi.comsemanticscholar.org A notable structural rearrangement involves the reorientation of the Schiff base nitrogen-hydrogen bond. In native rhodopsin, this bond is oriented towards a specific tyrosine residue (Y111), while in 7-cis-rhodopsin, it points towards an asparagine residue (N87). mdpi.com This alteration in the hydrogen-bonding network within the binding pocket contributes to the observed differences in stability and spectral properties.
Role of this compound in Artificial Visual Pigment Systems and Receptor Engineering
Artificial visual pigments, created by combining synthetic retinal analogs like this compound with opsin, are invaluable tools for probing the structure-function relationships of rhodopsin and related G protein-coupled receptors (GPCRs). By studying how these engineered pigments behave, researchers can gain a deeper understanding of the molecular mechanisms of vision.
The use of this compound in such systems has demonstrated that while opsin can accommodate different isomers, the resulting pigments often have altered properties. mdpi.com The formation of a pigment with this compound is characterized by a low reaction rate and the aforementioned blue-shifted λmax. mdpi.com These findings help to elucidate the specific structural requirements for efficient pigment formation and function.
Receptor engineering studies can utilize this compound to investigate the plasticity of the opsin binding pocket and the consequences of altering the chromophore's shape and electronic properties. By introducing mutations into the opsin protein and observing their effects on the binding and function of this compound, scientists can map the critical interactions that govern spectral tuning, thermal stability, and photochemical reactivity.
Evolutionary Selection Pressures Governing Retinal Chromophore Usage in Nature
The overwhelming prevalence of 11-cis-retinal as the chromophore of choice in vertebrate vision is not a matter of chance but rather the result of strong evolutionary selection pressures. semanticscholar.org The primary driver for this selection is the superior stability and photochemical efficiency of the 11-cis-rhodopsin complex. semanticscholar.org
Computational studies have shown that the electrostatic interaction between the retinal chromophore and the opsin protein is the dominant force in the natural selection of 11-cis-retinal over other cis-isomers in the dark state. mdpi.comsemanticscholar.org This optimal interaction ensures that the visual pigment is highly stable in the absence of light, minimizing thermal noise and allowing for the detection of single photons.
While 9-cis-retinal can also form a relatively stable pigment and is found in some natural systems, this compound is not known to be used as a native chromophore in any visual pigment. semanticscholar.org The lower thermal stability and altered spectral properties of 7-cis-rhodopsin likely render it less suitable for reliable vision, particularly in the diverse light environments encountered by animals. mdpi.comnih.gov The evolutionary process has evidently favored a chromophore that provides the best combination of stability, sensitivity, and a spectral absorption maximum tuned to the relevant ecological niche.
Potential Research Applications in Biosensing and Optoelectronic Devices
The unique photochemical properties of retinal isomers, including this compound, and their interaction with proteins like opsin, offer intriguing possibilities for the development of novel biosensors and optoelectronic devices. While research in this area is still in its early stages, the fundamental principles of light-induced conformational changes in retinal-protein complexes provide a blueprint for creating bio-inspired technologies.
The potential for using this compound and other artificial chromophores in biotechnology lies in their ability to create light-sensitive molecular switches with tunable properties. mdpi.com By incorporating these molecules into engineered proteins or synthetic matrices, it may be possible to develop biosensors that can detect specific analytes or changes in their environment through a measurable optical response. For example, a change in the absorption spectrum or fluorescence of a this compound-based system upon binding to a target molecule could serve as a detection mechanism.
In the field of optoelectronics, which involves the use of light to control the flow of electrons, retinal-based systems are being explored for applications such as optical memory and information processing. The photoisomerization of retinal isomers can be harnessed to create systems that can switch between two or more stable states, representing bits of information. While bacteriorhodopsin, which uses all-trans and 13-cis-retinal, has been the primary focus of such research, the unique properties of other isomers like this compound could offer advantages in specific applications, such as altering the wavelength sensitivity or switching kinetics of a device. nih.gov
Further research into the interactions between this compound and engineered proteins could lead to the development of highly specific and sensitive light-addressable biosensors and the fabrication of novel bio-optoelectronic components that mimic the efficiency and elegance of natural photoreception. mdpi.com
Q & A
Q. How to reconcile differences in 7-cis-retinal’s solubility across lipid models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
